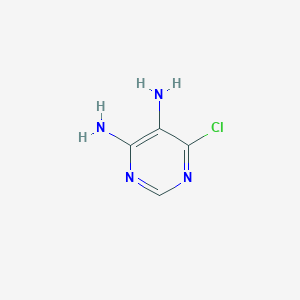

6-Chloropyrimidine-4,5-diamine

説明

Historical Context of Pyrimidine (B1678525) Research

The journey into the world of pyrimidines began in the 19th century, with the isolation of pyrimidine derivatives like alloxan (B1665706) known in the early 1800s. A significant milestone was achieved in 1776 when Carl Wilhelm Scheele isolated uric acid, a purine (B94841) derivative that contains a pyrimidine ring. tezu.ernet.inresearchgate.net However, a laboratory synthesis of a pyrimidine was not accomplished until 1879, when Grimaux reported the preparation of barbituric acid. wikipedia.org The systematic study of pyrimidines is largely credited to Pinner, who in 1884, began synthesizing derivatives and a year later, coined the term "pyrimidin" by combining "pyridine" and "amidine". wikipedia.orgumich.edu The parent compound, pyrimidine, was first synthesized in 1900 by Gabriel. tezu.ernet.in The discovery of pyrimidine bases—cytosine, thymine, and uracil (B121893)—as essential components of nucleic acids solidified the immense biological importance of this class of compounds. wikipedia.orggsconlinepress.comscialert.net

Significance of Substituted Pyrimidines in Chemical Synthesis

Substituted pyrimidines are of paramount importance in chemical synthesis due to their versatile reactivity and their role as precursors to a multitude of complex molecules. The pyrimidine ring is π-deficient, which facilitates nucleophilic substitution at the 2, 4, and 6-positions, while electrophilic substitution typically occurs at the 5-position. wikipedia.orgchemicalbook.com This predictable reactivity allows for the strategic introduction of various functional groups, making substituted pyrimidines valuable building blocks. They are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials with unique properties. chemimpex.comresearchtrend.net For instance, the presence of substituents can dramatically alter the biological activity of the resulting compounds, a principle that is heavily exploited in medicinal chemistry to develop new therapeutic agents. humanjournals.com

Overview of Pyrimidine-Based Heterocyclic Systems

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a core structure in a vast and diverse family of heterocyclic systems. wjarr.comscispace.com These systems are ubiquitous in nature, forming the basis of essential biomolecules such as the nucleobases cytosine, thymine, and uracil found in DNA and RNA. wikipedia.orggsconlinepress.com The pyrimidine scaffold is also present in vitamin B1 (thiamine) and in fused ring systems like purines (e.g., adenine (B156593) and guanine) and pteridines. researchgate.netwikipedia.org Beyond their natural occurrence, synthetic pyrimidine-based systems are integral to numerous commercial products, including a wide range of pharmaceuticals like barbiturates and antiviral drugs. wikipedia.orgchemicalbook.com The inherent biological activity and the capacity for synthetic modification have made pyrimidine-based heterocycles a major focus of research in medicinal and materials chemistry. tezu.ernet.in

Role of 6-Chloropyrimidine-4,5-diamine within the Pyrimidine Class

This compound is a key substituted pyrimidine that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive chlorine atom and two amino groups on the pyrimidine core, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com The chlorine atom at the 6-position can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. This reactivity is central to its use in developing novel compounds with potential biological activities. It is specifically noted for its role in the synthesis of antiviral and anticancer agents. chemimpex.com Furthermore, it is used in the formulation of herbicides and fungicides. chemimpex.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C4H5ClN4 chembk.com |

| Molar Mass | 144.56 g/mol chembk.com |

| Melting Point | 252-259 °C (decomposes) chembk.comchemsrc.com |

| Boiling Point | 336.7 ± 37.0 °C (Predicted) chembk.com |

| Density | ~1.6 g/cm³ chemsrc.comechemi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-chloropyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-2(6)4(7)9-1-8-3/h1H,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSFICAUILKARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063410 | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-98-7 | |

| Record name | 6-Chloro-4,5-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,5-Pyrimidinediamine, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyrimidine-4,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloropyrimidine 4,5 Diamine and Analogues

Precursor Synthesis Strategies

The synthesis of the precursor, 2,4-diamino-6-hydroxypyrimidine (B22253), is a critical first step. Two primary strategies have been developed for this purpose, each with its own set of reactants and reaction conditions.

Synthesis from Guanidinium (B1211019) Chloride and Methyl Cyanoacetate (B8463686)

A widely employed method for the synthesis of 2,4-diamino-6-hydroxypyrimidine involves the condensation reaction of guanidinium chloride with methyl or ethyl cyanoacetate in the presence of a strong base. Sodium methoxide (B1231860) in methanol (B129727) is a common choice for this reaction. patsnap.comchemicalbook.com

The reaction is typically carried out by heating the reactants under reflux for several hours. chemicalbook.com Following the completion of the reaction, the solvent is removed, and the product is precipitated by adjusting the pH of the aqueous solution. The choice of acid for pH adjustment is crucial for maximizing the yield. While hydrochloric acid can be used, it may lead to the formation of a water-soluble hydrochloride salt of the product, thus reducing the isolated yield. patsnap.com The use of acetic acid to adjust the pH to around 7-8 has been shown to significantly improve the yield of 2,4-diamino-6-hydroxypyrimidine. patsnap.comchemicalbook.com A yield of up to 96.2% has been reported using this optimized pH adjustment. patsnap.com

| Reactants | Base | Solvent | Reaction Time | Temperature | Yield | Reference |

| Guanidine (B92328) Hydrochloride, Ethyl Cyanoacetate | Sodium Methoxide | Methanol | >3 hours | 60-70°C | 96.2% | patsnap.com |

| Guanidine Nitrate (B79036), Methyl Cyanoacetate | Sodium Methoxide | Methanol | 4 hours | Reflux | 95% | chemicalbook.com |

| Guanidine Hydrochloride, Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol (B145695) | 2 hours | Reflux | 80-82% | orgsyn.org |

Preparation from 2,4-Diamino-6-hydroxypyrimidine via Chlorination

The conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine is a key chlorination step, predominantly carried out using phosphorus oxychloride (POCl₃) as the chlorinating agent. mdpi.comnih.gov This reaction is often performed at elevated temperatures. mdpi.com

The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters that are optimized include the ratio of reactants, reaction temperature, and reaction time. The weight ratio of 2,4-diamino-6-hydroxypyrimidine to phosphorus oxychloride is a critical factor, with ratios around 1:3.5 to 1:5 being reported. google.com

The reaction temperature is typically maintained in the range of 90-110°C, with 105°C being cited as an optimal temperature. google.com The duration of the reaction is also crucial, with reaction times of 4-8 hours being common. google.com One study reported a yield of 85% when the reaction was stirred at 97°C for 17 hours. nih.gov Another protocol achieved a yield of 82.0% by reacting at 105°C for 6 hours. google.com

| 2,4-diamino-6-hydroxypyrimidine (g) | POCl₃ (g) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 12.6 | 53.5 | 105 | 6 | 82.0 | google.com |

| 12.6 | 76.5 | 105 | 6 | 73.0 | google.com |

| 1.00 | 9 mL | 97 | 17 | 85 | nih.gov |

To improve the efficiency of the chlorination reaction, catalysts are sometimes employed. Tertiary amines, such as diisopropylethylamine, have been shown to act as effective catalysts in the reaction of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride. patsnap.com The use of pyridine (B92270) as a base in a solvent-free chlorination with equimolar POCl₃ in a sealed reactor has also been reported as an efficient method. mdpi.com This approach is suitable for large-scale preparations and offers high yields. mdpi.com

The choice of solvent and the method of quenching the reaction are critical for both safety and product isolation. Traditional methods often involved quenching the reaction mixture with water, which can be hazardous and lead to the formation of large amounts of acidic wastewater, complicating product extraction. patsnap.com

More recent and optimized procedures advocate for the use of alcohols, such as ethanol or methanol, for quenching the excess phosphorus oxychloride. google.com This method is considered safer and more manageable, particularly on an industrial scale. google.com Following quenching, the product, often in the form of its hydrochloride salt, can be precipitated by the addition of an organic solvent. A variety of solvents, including ethyl acetate, acetone, and acetonitrile, have been utilized for this purpose. google.compatsnap.com The choice of solvent can influence the recovery rate of the product. google.com

For industrial-scale production, efficiency, safety, and cost-effectiveness are paramount. The older methods of chlorination and workup are often not suitable for large-scale synthesis due to low yields, complex procedures, and the generation of significant amounts of waste. patsnap.com

Direct Synthesis Approaches

The direct synthesis of 6-chloropyrimidine-4,5-diamine is a nuanced process that often involves multi-step sequences rather than straightforward one-pot reactions.

One-Pot Condensation Reactions

While the direct one-pot condensation to form this compound is not extensively documented, the general synthesis of substituted pyrimidines often involves the condensation of a three-carbon precursor with a reagent containing an N-C-N fragment, such as guanidine or urea. For the target molecule, a plausible, though not explicitly detailed in a one-pot fashion, synthetic route would likely commence from precursors such as diaminomaleonitrile (B72808) or other suitably substituted three-carbon synthons. These would then undergo cyclization with a formic acid equivalent or a derivative, followed by chlorination. However, the more prevalent and well-documented methods involve the modification of a pre-existing pyrimidine (B1678525) ring. For instance, the synthesis of the related 2,4-diamino-6-chloropyrimidine typically starts from 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated using an agent like phosphorus oxychloride (POCl₃) patsnap.commdpi.comgoogle.compatsnap.com. A similar strategy is often employed for the synthesis of this compound, where the corresponding 6-hydroxypyrimidine-4,5-diamine serves as the key precursor.

Advanced Synthetic Transformations Leading to Substituted Derivatives

The chlorine atom at the 6-position of this compound is susceptible to nucleophilic attack, making it a versatile handle for the introduction of various functional groups.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing chloropyrimidines. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the addition of nucleophiles, leading to the displacement of the chloride ion.

The chlorine atom at the 6-position is readily displaced by a range of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, enabling the construction of diverse molecular architectures. The reaction generally proceeds under mild to moderate conditions, often facilitated by a base to neutralize the liberated hydrochloric acid.

This compound reacts with primary and secondary aliphatic amines to yield the corresponding 6-amino-substituted pyrimidine-4,5-diamines. These reactions are typically carried out in a suitable solvent, such as ethanol or dimethyl sulfoxide (B87167) (DMSO), and may be heated to drive the reaction to completion. The basicity of the amine often influences the reaction rate. While specific data for this compound is sparse in readily available literature, analogous reactions with other chloropyrimidines are well-documented. For example, the reaction of 4,6-dichloro-2-methylpyrimidine (B42779) with various amines demonstrates the feasibility and conditions for such transformations clockss.org.

Table 1: Representative Reactions of Chloropyrimidines with Aliphatic Amines (Data presented for analogous chloropyrimidine compounds due to lack of specific data for this compound)

| Amine | Chloropyrimidine Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Piperidine (B6355638) | N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | N-(2-methyl-6-(piperidin-1-yl)pyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | DIPEA, DMSO, 110 °C, 2 h | 75 | mdpi.com |

| Morpholine | N-(6-chloro-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | N-(2-methyl-6-morpholinopyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine | DIPEA, DMSO, 110 °C, 2 h | 80 | mdpi.com |

The chlorine atom can also be displaced by oxygen and sulfur nucleophiles. Reactions with phenoxides and thiophenoxides introduce aryl ether and aryl thioether linkages, respectively. These reactions are typically performed in the presence of a base, such as sodium hydride or a carbonate, to generate the nucleophilic species in situ. The synthesis of 6-arylthio-substituted pyrimidines has been reported, highlighting the utility of this reaction in generating molecules with potential biological activity acs.orgnih.govacs.org. For instance, the oxidative thiolation of pyrrolo[2,3-d]pyrimidine-2,4-diamines with various thiophenols provides a route to 6-arylthio derivatives acs.orgnih.govacs.org. A similar nucleophilic substitution approach on this compound with a thiophenoxide would be expected to yield the corresponding 6-(phenylthio)pyrimidine-4,5-diamine.

Table 2: Representative Reactions of Chloro-heterocycles with Thiophenols (Data presented for analogous compounds to illustrate the transformation)

| Thiophenol | Heterocyclic Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 4-methoxythiophenol | 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | 6-((4-methoxyphenyl)thio)-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine | Oxidative thiolation | N/A | acs.orgnih.govacs.org |

| Thiophenol | 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | 6-(phenylthio)-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | NaSPh, Benzene, Reflux, 8h | N/A | researchgate.net |

An exploration of the synthetic routes for this compound and its related analogues reveals a range of chemical transformations. These methodologies primarily focus on modifying the pyrimidine core through oxidation, reduction, and cross-coupling reactions to generate diverse molecular architectures, which are crucial for developing new chemical entities.

2 Oxidation Reactionsresearchgate.net

Oxidation reactions are a key strategy in the functionalization of pyrimidine derivatives. A significant transformation in this class is the formation of N-oxides, which alters the electronic properties of the pyrimidine ring and introduces a new site for chemical modification.

1 Formation of N-Oxidesresearchgate.netresearchgate.netgoogleapis.com

The N-oxidation of pyrimidines, particularly chlorodiaminopyrimidines, is a valuable synthetic step. The introduction of an N-oxide group can activate the pyrimidine ring towards nucleophilic substitution, facilitating the replacement of the chlorine atom. questjournals.org This transformation is achieved using various oxidizing agents, with reaction outcomes dependent on the chosen reagent and conditions.

A highly efficient and industrially scalable method for N-oxide formation involves the use of hydrogen peroxide as the oxidant, catalyzed by a tungstate (B81510) salt. questjournals.org Specifically, the oxidation of 6-chloro-2,4-diaminopyrimidine, an analogue of this compound, is effectively carried out with hydrogen peroxide in the presence of sodium tungstate (Na₂WO₄). questjournals.orggoogle.com This reaction typically proceeds in a solvent such as methanol under reflux conditions, delivering the corresponding N-oxide in high yield. questjournals.org This method is considered advantageous due to its simplicity, efficiency, and the use of relatively inexpensive and environmentally benign reagents, making it suitable for large-scale production. questjournals.org

Table 1: Tungstate Catalyzed N-Oxidation of 6-chloro-2,4-diaminopyrimidine

| Reactant | Catalyst | Oxidant | Solvent | Conditions | Product | Yield | Reference |

|---|

Beyond tungstate-catalyzed systems, a variety of other oxidizing agents have been successfully employed for the N-oxidation of 2,4-diamino-6-chloropyrimidine. questjournals.org These reagents offer alternative pathways to the desired N-oxide products, although they may present different challenges, such as cost, safety, and reaction complexity. questjournals.org

Commonly used agents include:

Peracetic acid: A strong oxidizing agent capable of N-oxide formation. questjournals.org

meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and commercially available peroxy acid for various oxidation reactions, including the N-oxidation of heterocyclic compounds. questjournals.orgcitedrive.com

Magnesium monoperoxyphthalate (MMPP): A safer and more stable alternative to other peroxy acids. questjournals.org The reaction of 6-chloro-2,4-diaminopyrimidine with MMPP in a solvent like methanol at 30-40°C can produce the corresponding N-oxide. googleapis.com

The choice of oxidizing agent can be critical and is often determined by factors such as substrate compatibility, desired selectivity, and scalability of the process. questjournals.org

Table 2: N-Oxidation using various oxidizing agents

| Reactant | Oxidizing Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 6-chloro-2,4-diaminopyrimidine | Magnesium monoperoxyphthalate (MMPP) | Methanol | 30-40°C | 2,4-Diamino-6-chloropyrimidine-3-oxide | googleapis.com |

| 2,4-diamino-6-substituted-pyrimidine | Peracetic acid | Not Specified | Not Specified | Acylated 2,4-diamino-6-substituted-pyrimidine-3-oxide | google.com |

3 Reduction Reactionsresearchgate.net

Information regarding the specific reduction reactions of this compound is not extensively detailed in the provided search results. Typically, reduction reactions on substituted chloropyrimidines could involve hydrodechlorination (replacement of the chlorine atom with hydrogen) or reduction of the pyrimidine ring itself. These transformations often employ catalytic hydrogenation or metal-based reducing agents. However, for this particular substrate, the focus in the available literature is more heavily concentrated on substitution and cross-coupling reactions at the chloro position rather than its reduction.

4 Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. For this compound and its analogues, these reactions provide a direct route to introduce aryl, heteroaryl, or other organic fragments onto the pyrimidine core.

Formation of N-Oxides

1 Suzuki Cross-Coupling Reactionsresearchgate.netbiosynth.comnih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. harvard.edu This reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate. harvard.edu

In the context of this compound analogues, such as 6-chloro-2,4-diaminopyrimidines, the Suzuki reaction allows for the direct derivatization at the 6-position. researchgate.net The reaction is typically carried out using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base and a suitable solvent. researchgate.netmdpi.com

The general scheme involves the reaction of the chloropyrimidine with various aryl or heteroaryl boronic acids. researchgate.netmdpi.com A variety of bases can be used, including cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), while common solvents include dioxane or toluene. researchgate.netmdpi.com These reactions furnish 6-aryl-2,4-diaminopyrimidines, often in moderate to good yields. researchgate.netmdpi.com The electronic nature of the boronic acid can influence the reaction's success, with electron-rich boronic acids generally providing good yields. mdpi.com This methodology significantly expands the chemical diversity achievable from the this compound scaffold, providing access to a wide range of biaryl and heteroaryl-pyrimidine structures. researchgate.net

Table 3: Suzuki Cross-Coupling Reaction of Chloro-diaminopyrimidines

| Chloro-pyrimidine Reactant | Boronic Acid | Catalyst | Base | Solvent | Product Class | Reference |

|---|---|---|---|---|---|---|

| 6-chloro-2,4-diaminopyrimidines | Aromatic boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 6-aryl-2,4-diamino-pyrimidines | researchgate.net |

Suzuki Cross-Coupling Reactions

Reactions with Arylboronic Acids

The Suzuki cross-coupling reaction is a prominent method for the synthesis of new pyrimidine derivatives, utilizing arylboronic acids as key reagents. researchgate.netresearchgate.net This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between the pyrimidine core and various aryl groups.

In a typical procedure, a 6-chloropyrimidine derivative is treated with an arylboronic acid in the presence of a palladium catalyst, such as palladium tetraacetate, and a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PhP3). researchgate.net A base, commonly sodium carbonate (Na2CO3), is required, and the reaction is often carried out in a solvent like refluxing n-propanol. researchgate.net This methodology has been successfully employed to synthesize a range of 5-azobiaryl-4-arylpyrimidines. researchgate.net

The versatility of the Suzuki reaction is demonstrated by its compatibility with various functional groups on the arylboronic acid, including both electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -F, -CF3) substituents. mdpi.com However, reaction conditions may need to be optimized depending on the specific substrates. For instance, when using methoxycarbonylphenylboronic acids in an ethanol/toluene/water solvent system, transesterification can occur. mdpi.com To avoid this side reaction, alternative conditions using a different catalyst like Pd(dbpf)Cl2 and a solvent system of acetonitrile/water can be employed. mdpi.com

Table 1: Conditions for Suzuki Cross-Coupling Reactions of Pyrimidine Derivatives

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine | Arylboronic acids | Palladium tetraacetate, PhP3 | Na2CO3 | n-propanol | 92-99% researchgate.net |

| 2,4-Diamino-5-iodo-6-substituted pyrimidine | Substituted phenylboronic acids | Pd(PPh3)4 | K2CO3 | EtOH/toluene/H2O | 52-78% mdpi.com |

Mizoroki-Heck Cross-Coupling Reactions

The Mizoroki-Heck reaction is another powerful palladium-catalyzed cross-coupling method used for the derivatization of pyrimidines. wikipedia.orgmdpi.com This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org It was one of the first carbon-carbon bond-forming reactions shown to proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The general mechanism of the Mizoroki-Heck reaction involves the oxidative addition of the halide to a palladium(0) species, followed by reaction with the alkene, carbometallation, and subsequent β-hydride elimination to yield the product and regenerate the palladium(0) catalyst. uwindsor.ca

In the context of pyrimidine chemistry, this reaction has been utilized to synthesize novel angular chloroazaphenothiazinone derivatives. researchgate.net For instance, derivatives of 2,6-diamino-4-chloropyrimidine-5-thiol have been subjected to Mizoroki-Heck cross-coupling reactions with the aid of a palladium(0)/piperazine ligand system. researchgate.net The reaction conditions, such as the choice of catalyst, solvent, and base, are critical for achieving high yields and selectivity. doria.fi Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium has been identified as a highly active and versatile catalyst for these reactions, capable of operating under mild conditions. nih.gov

Buchwald-Hartwig Protocol in Derivatization

The Buchwald-Hartwig amination is a key palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. sigmaaldrich.comsigmaaldrich.com This protocol is widely used for the derivatization of aryl halides, including chloropyrimidines, with a broad range of amine coupling partners. nih.gov

This method has been successfully applied in the synthesis of sulphonamide derivatives. For example, an 11-amino-6-chloro-9-mercapto-8,10-diazabenzo[a]phenoxazin-5-one intermediate was converted to its sulphonamide derivatives through a nickel-catalyzed cross-coupling reaction following the Buchwald-Hartwig protocol. researchgate.net The protocol typically employs a palladium catalyst, a phosphine ligand, and a base. mdpi.com A variety of bulky and electron-rich phosphine ligands have been developed to enhance the efficiency and scope of this reaction. sigmaaldrich.com The choice of ligand is crucial and can significantly impact the outcome of the reaction. researchgate.net

Amination Reactions with Polyamines

The amination of chloropyrimidines with polyamines provides a direct route to a diverse range of derivatives. researchgate.netosi.lv These reactions can lead to the formation of both acyclic and macrocyclic structures, depending on the reaction conditions and the stoichiometry of the reactants. researchgate.net

Formation of N,N'-bis(6-chloropyrimidin-4-yl) Derivatives

The reaction of a double excess of 4,6-dichloropyrimidine (B16783) with various diamines in the presence of cesium carbonate in boiling dioxane leads to the quantitative formation of the corresponding N,N′-bis(6-chloropyrimidin-4-yl) derivatives. researchgate.net Similarly, reactions with tri- and tetraamines yield N,N′,N″-tris- and N,N′,N″,N‴-tetrakis(6-chloropyrimidin-4-yl) derivatives, respectively. researchgate.net This method provides a straightforward and high-yielding pathway to these multi-pyrimidine structures.

Formation of Macrocyclic Compounds

Macrocyclic compounds containing pyrimidine fragments can be synthesized by reacting equimolar amounts of 2,4-dichloro- or 4,6-dichloropyrimidine with diamines in the presence of Pd(0) complexes. researchgate.net The formation of these macrocycles, often referred to as pyrimidinophanes, can be influenced by the nature of the diamine and the catalytic system used. researchgate.net While initial reactions often yielded acyclic products, the use of a Pd(dba)2/BINAP catalytic system in boiling 1,4-dioxane (B91453) with cesium carbonate has been shown to produce macrocycles, albeit in low yields. researchgate.net The synthesis of macrocycles is a complex process, and various strategies, including template-assisted synthesis and high-dilution techniques, are often employed to favor intramolecular cyclization over intermolecular polymerization. cam.ac.uknih.govmdpi.com

Derivatization to Thiol Analogues

The introduction of a thiol group onto the pyrimidine ring opens up further avenues for derivatization. 2,4-diamino-6-chloropyrimidine-5-thiol is a key intermediate that can be synthesized and subsequently used in condensation reactions to create more complex heterocyclic systems. researchgate.net For example, this thiol derivative can undergo anhydrous base-catalyzed condensation with compounds like 7-chloro-5,8-quinolinequinone, 2-aminothiophenol, and 2-aminophenol (B121084) to form angular phenothiazines and phenoxazines. researchgate.net These reactions highlight the utility of thiol-substituted pyrimidines as versatile building blocks in the synthesis of novel fused heterocyclic compounds.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,6-dichloropyrimidine |

| 2,4-dichloropyrimidine |

| N,N′-bis(6-chloropyrimidin-4-yl) derivatives |

| N,N′,N″-tris(6-chloropyrimidin-4-yl) derivatives |

| N,N′,N″,N‴-tetrakis(6-chloropyrimidin-4-yl) derivatives |

| Palladium tetraacetate |

| Triphenylphosphine (PhP3) |

| Sodium carbonate (Na2CO3) |

| Pd(dbpf)Cl2 |

| Pd(PPh3)4 |

| 2,6-diamino-4-chloropyrimidine-5-thiol |

| Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium |

| 11-amino-6-chloro-9-mercapto-8,10-diazabenzo[a]phenoxazin-5-one |

| Cesium carbonate |

| Pd(dba)2 |

| BINAP |

| 7-chloro-5,8-quinolinequinone |

| 2-aminothiophenol |

Spectroscopic Characterization and Structural Analysis of 6 Chloropyrimidine 4,5 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 6-Chloropyrimidine-4,5-diamine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic proton and the protons of the two amino groups. The aromatic proton (H-2) on the pyrimidine (B1678525) ring would typically appear as a singlet in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms in the heterocyclic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift ranges for similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.0 - 8.5 | Singlet |

| 4-NH₂ | ~5.0 - 7.0 | Broad Singlet |

| 5-NH₂ | ~5.0 - 7.0 | Broad Singlet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts are influenced by the surrounding atoms, particularly the electronegative nitrogen and chlorine atoms.

The carbon atom C-6, being directly attached to the chlorine atom, is expected to be significantly deshielded. Similarly, the carbons C-4 and C-5, bonded to the amino groups, and C-2, situated between two nitrogen atoms, will also exhibit characteristic downfield shifts. For a related compound, 2,4-diamino-6-chloropyrimidine-N-oxide, the pyrimidine carbons resonate at approximately 80.0, 155.8, 158.0, and 164.5 ppm, indicating the general region where the carbon signals for this compound would be expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift ranges for substituted pyrimidines.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 155 |

| C-4 | ~145 - 150 |

| C-5 | ~115 - 125 |

| C-6 | ~155 - 160 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing compounds like this compound in complex mixtures. In a typical LC-MS analysis, the compound would first be separated on a chromatographic column, and the eluted compound would then be ionized and detected by the mass spectrometer.

For this compound (molecular weight: 144.56 g/mol ), using a soft ionization technique like electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺. This would result in a prominent peak at a mass-to-charge ratio (m/z) of approximately 145.03. The presence of chlorine would also produce a characteristic isotopic pattern, with a peak at m/z 147.03 (for the ³⁷Cl isotope) with an intensity of about one-third of the [M+H]⁺ peak.

Table 3: Expected LC-MS Data for this compound

| Ion | Expected m/z (³⁵Cl) | Expected m/z (³⁷Cl) |

| [M+H]⁺ | 145.03 | 147.03 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

The spectrum, typically recorded as a solid in a KBr disc, shows strong, sharp bands in the region of 3200-3500 cm⁻¹, which are characteristic of the N-H stretching vibrations of the primary amino groups. The bending vibrations of these amino groups usually appear in the 1600-1650 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyrimidine ring are observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound Data sourced from the NIST Chemistry WebBook. nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (Amino) | 3200 - 3500 | Stretching |

| N-H (Amino) | 1600 - 1650 | Bending |

| C=N, C=C (Ring) | 1400 - 1600 | Stretching |

| C-Cl | < 800 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, these transitions are typically π → π* and n → π*.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) in the ultraviolet region. The pyrimidine ring itself, along with the auxochromic amino groups and the chloro substituent, will influence the position and intensity of these absorptions. The π → π* transitions of the conjugated pyrimidine system are expected to result in strong absorption bands, likely in the 200-300 nm range. The n → π* transitions, which are typically weaker, may also be observed at longer wavelengths. While specific λmax values are not widely reported, the presence of these chromophores is a key characteristic of the compound's electronic structure.

Table 5: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected λmax Range (nm) |

| π → π | 200 - 300 |

| n → π | > 300 |

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This section delves into the crystallographic analysis of a key derivative of this compound.

The crystal structure of 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine has been successfully determined using single-crystal X-ray diffraction. In this derivative, the molecular conformation is characterized by a notable dihedral angle between the pyrimidine and phenyl rings. This angle is approximately 66.47 (8)° to 66.62 (5)°. The N-methyl group serves as a linker between these two aromatic systems. The determination of the crystal structure involved locating all hydrogen atoms from difference Fourier maps, ensuring a high level of accuracy in the final structural model.

The crystallographic analysis of 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine revealed that it crystallizes in the monoclinic system. The specific space group was identified as P21/c. The dimensions of the unit cell, which is the basic repeating unit of a crystal, were precisely measured.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.335(3) |

| b (Å) | 11.084(3) |

| c (Å) | 10.457(3) |

| β (°) | 105.798(4) |

| Volume (ų) | 1138.4(4) |

| Z | 4 |

Crystal data for 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.

In addition to hydrogen bonding, the crystal packing is also influenced by π–π stacking interactions between the pyrimidine rings of adjacent molecules. These slipped aromatic stacking interactions occur between centrosymmetrically related pairs of pyrimidine rings, with a centroid–centroid separation of approximately 3.7634 (12) Å.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N4—H4A···N1 | 0.86 | 2.28 | 3.0993(18) | 159 |

Hydrogen bond geometry for 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine.

The potential for tautomerism is an important characteristic of many heterocyclic compounds, including pyrimidine derivatives. Tautomers are isomers that can readily interconvert, often through the migration of a proton. For diaminopyrimidines, amino-imino tautomerism is a key consideration.

While extensive theoretical studies have been conducted on the tautomeric forms of related diaminopyrimidine compounds, specific experimental crystallographic data elucidating the dominant tautomeric or ionic forms of this compound or its N-methyl-N-phenyl derivative in the crystalline state is not available in the reviewed literature. Theoretical investigations on similar molecules, such as 4,5-diamine-2,6-dimercaptopyrimidine, have shown that several tautomeric forms can exist, with their relative stability depending on the specific substitution pattern and crystalline environment. However, without direct experimental evidence for the title compound, any discussion on its preferred tautomeric form in the solid state remains speculative.

Co-crystals are multi-component crystals in which different molecular species are held together in a single crystal lattice through non-covalent interactions. The formation of co-crystals is a widely used strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients and other functional materials.

Pyrimidines are known to be effective co-crystal formers due to their ability to participate in various intermolecular interactions, including hydrogen bonding and π–π stacking. However, a review of the current scientific literature reveals no specific studies on the co-crystal formation of this compound. While research on the co-crystals of other pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidine, has been reported, this information cannot be directly extrapolated to the title compound. Therefore, the co-crystallization behavior of this compound remains an area for future investigation.

Computational Chemistry and Theoretical Studies of 6 Chloropyrimidine 4,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of 6-Chloropyrimidine-4,5-diamine. These calculations, primarily employing Density Functional Theory (DFT), allow for the prediction of various molecular parameters. acs.orgmdpi.comdergipark.org.tr

A common approach involves geometry optimization using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311G(d,p) or 6-311++G(d,p). acs.orgijret.orgnih.gov This process determines the most stable three-dimensional arrangement of atoms, providing optimized bond lengths and angles. For related aminopyrimidine compounds, theoretical calculations have been shown to be in good agreement with experimental data obtained from X-ray crystallography. acs.orgnih.gov

Furthermore, quantum chemical methods are used to calculate vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. mdpi.comnih.gov These calculated spectra help in the assignment of experimental vibrational bands to specific normal modes of the molecule. nih.gov Other properties that can be computed include dipole moments, polarizability, and hyperpolarizability, which are essential for understanding the molecule's behavior in electric fields and its potential for non-linear optical (NLO) applications. acs.orgijret.orgcolab.ws

Table 1: Common Parameters Investigated via Quantum Chemical Calculations for Pyrimidine (B1678525) Derivatives

| Parameter | Method | Significance |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-311G(d,p)) | Predicts the most stable 3D structure, bond lengths, and angles. acs.org |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311G(d,p)) | Correlates with IR and Raman spectra for structural confirmation. nih.gov |

| Electronic Properties | TD-DFT, NBO Analysis | Determines HOMO-LUMO gap, reactivity, and charge distribution. acs.orgnih.gov |

Molecular Docking and Dynamics Simulations (as applicable for derivatives' interactions)

While specific docking studies for this compound are not extensively documented, the pyrimidine core is a well-known scaffold in drug design. Derivatives of aminopyrimidines are frequently investigated through molecular docking and dynamics simulations to predict their binding affinity and interaction patterns with biological targets. These simulations are crucial in the rational design of new therapeutic agents.

Molecular docking studies on pyrimidine derivatives have identified key interactions within the active sites of various proteins. For instance, the amino groups on the pyrimidine ring often act as hydrogen bond donors, forming crucial connections with amino acid residues like cysteine in the hinge region of kinases. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors. Hydrophobic interactions between the pyrimidine ring and nonpolar residues of the protein target further stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-protein complex over time. MD simulations can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein adjust their conformations to optimize interactions. These simulations are essential for validating the stability of hydrogen bonds and other non-covalent interactions that are critical for the biological activity of pyrimidine-based inhibitors.

Conformational Analysis

The conformational flexibility of this compound is largely determined by the rotation of its two amino (-NH2) groups. Conformational analysis investigates the energy landscape associated with these rotations to identify the most stable conformers. acs.org

The pyrimidine ring itself is aromatic and thus largely planar. mdpi.com However, the orientation of the exocyclic amino groups relative to the ring is a key conformational feature. Quantum chemical calculations are used to determine the barriers to internal rotation and inversion of these amino groups. acs.orgnih.govacs.org These studies reveal the energy cost associated with moving the amino groups out of the plane of the pyrimidine ring. For many aminopyrimidines, the planar conformation, where the amino groups are coplanar with the aromatic ring, is the most stable due to favorable electronic interactions. acs.org

The presence of adjacent amino groups and the chloro substituent can introduce steric hindrance, which may influence the rotational barriers and the preferred orientation of the substituents. nih.gov In some substituted pyrimidine derivatives, intramolecular hydrogen bonds can also play a role in determining the most stable conformation. mdpi.com Understanding these conformational preferences is vital, as the specific 3D shape of the molecule often dictates its ability to interact with biological targets. acs.org

Electronic Structure Analysis

The electronic structure of this compound governs its reactivity and intermolecular interactions. Key aspects of its electronic character are elucidated through several computational analyses.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. irjweb.com The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.comirjweb.com For pyrimidine derivatives, the HOMO is often localized on the electron-rich amino groups and the pyrimidine ring, while the LUMO may be distributed across the ring system. ijret.orgresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netmdpi.com In this compound, the nitrogen atoms of the amino groups and the ring are typically associated with negative potential (red/yellow), indicating regions likely to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino groups exhibit positive potential (blue), marking them as hydrogen bond donor sites. physchemres.org

Table 2: Key Parameters from Electronic Structure Analysis of Pyrimidine Derivatives

| Analysis | Parameter | Significance |

|---|---|---|

| Frontier Molecular Orbitals | HOMO Energy, LUMO Energy, Energy Gap (ΔE) | Indicates electron-donating/accepting ability and chemical reactivity. nih.govirjweb.com |

| Molecular Electrostatic Potential | V(r) Surface | Maps electron-rich and electron-poor regions, predicting sites for intermolecular interactions. researchgate.netphyschemres.org |

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific types of atomic contacts and their relative contributions. nih.gov

For pyrimidine derivatives, Hirshfeld analysis typically reveals a network of hydrogen bonds and other weak interactions that dictate the supramolecular architecture. The two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of these interactions. mdpi.com

Commonly observed contacts for related amino- and chloro-substituted pyrimidines include:

N···H/H···N Interactions: These represent the crucial N–H···N hydrogen bonds, which are prominent due to the presence of both amino groups (donors) and ring nitrogen atoms (acceptors). These interactions appear as distinct sharp spikes on the fingerprint plot and typically account for a significant portion of the contacts (e.g., 12-40%). nih.govnih.govresearchgate.net

C···H/H···C Interactions: These van der Waals contacts are also important contributors to the crystal stability. nih.gov

Cl···H/H···Cl Contacts: The presence of the chlorine atom introduces the possibility of C–H···Cl hydrogen bonds, which would be visible on the Hirshfeld surface.

By quantifying these interactions, Hirshfeld surface analysis provides a detailed picture of the forces responsible for the solid-state structure of this compound. researchgate.net

Table 3: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Aminopyrimidine Derivatives

| Contact Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 35 - 40% | van der Waals forces, most abundant contact. nih.gov |

| N···H / H···N | 12 - 40% | Represents strong N–H···N hydrogen bonding. nih.govnih.govresearchgate.net |

| C···H / H···C | 9 - 28% | Weaker C–H···π or van der Waals interactions. nih.govnih.gov |

| O···H / H···O | ~53% (in nitrate (B79036) salts) | Strong hydrogen bonding when oxygen is present. nih.gov |

Applications of 6 Chloropyrimidine 4,5 Diamine in Research and Development

A Key Intermediate in Pharmaceutical Development

6-Chloropyrimidine-4,5-diamine serves as a pivotal intermediate in the synthesis of various biologically active molecules. The arrangement of its functional groups allows for facile cyclization reactions to form fused ring systems, most notably purines and pyrimido[4,5-d]pyrimidines, which are integral to the structure of many therapeutic agents.

Synthesis of Antiviral Agents

The pyrimidine (B1678525) nucleus is a fundamental component of nucleoside analogues that are widely used as antiviral drugs. This compound is a key starting material for the synthesis of certain purine (B94841) analogues with antiviral properties. The general strategy involves the cyclization of the diamine with a suitable one-carbon synthon to form the imidazole (B134444) ring, thus creating the purine scaffold.

For instance, the reaction of this compound with formic acid or its derivatives can lead to the formation of 6-chloropurine (B14466). This intermediate can then be further modified at the 6-position to introduce various substituents, leading to a diverse range of purine analogues. Research has shown that certain 6-substituted purine nucleoside analogues exhibit significant antiviral activity, including against viruses like SARS-CoV. researchgate.net The chlorine atom at the 6-position of the purine ring is considered important for this activity. researchgate.net

| Precursor Compound | Reagents | Resulting Antiviral Scaffold |

| This compound | Formic Acid/Derivatives | 6-Chloropurine |

Development of Anticancer Agents

In the realm of oncology, this compound is instrumental in the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, a class of compounds that has shown promise as anticancer agents. nih.gov These fused heterocyclic systems can act as inhibitors of key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). nih.gov

The synthesis of these compounds often involves a multi-step process where this compound is a central building block. By reacting the diamine with various reagents, a second pyrimidine ring can be fused to the first, creating the pyrimido[4,5-d]pyrimidine core. Subsequent modifications to this core structure allow for the optimization of its anticancer activity. For example, a series of 2,5,7-trisubstituted pyrimido[4,5-d]pyrimidine derivatives have been synthesized and shown to exhibit potent and selective CDK inhibitory activities, leading to the inhibition of tumor cell proliferation in vitro. nih.gov

| Starting Material | Synthetic Target | Therapeutic Target |

| This compound | Pyrimido[4,5-d]pyrimidine derivatives | Cyclin-Dependent Kinases (CDKs) |

Preparation of Antihypertensive Agents

While the direct synthesis of many common antihypertensive drugs may not start from this compound, its role as a precursor to purine analogues is relevant in the exploration of new therapeutic avenues for hypertension. Purine receptors, particularly adenosine (B11128) receptors, are known to play a role in the regulation of blood pressure. Therefore, the synthesis of novel purine derivatives from this compound is a viable strategy for the development of new antihypertensive agents.

The synthesis of these purine analogues would follow a similar pathway as described for antiviral agents, involving cyclization to form the purine ring system. The subsequent derivatization of the purine core would be aimed at achieving selective interaction with specific adenosine receptor subtypes to elicit a vasodilatory and antihypertensive effect.

Role in Hair Growth Product Synthesis (e.g., Minoxidil)

One of the most well-known applications of a related isomer, 2,4-diamino-6-chloropyrimidine, is in the synthesis of Minoxidil, a widely used medication for the treatment of hair loss. While the primary documented synthetic routes for Minoxidil commence with 2,4-diamino-6-chloropyrimidine, the chemistry of pyrimidine diamines is closely related. researchgate.netchemicalbook.comgoogle.com

The synthesis of Minoxidil involves the oxidation of 2,4-diamino-6-chloropyrimidine to its N-oxide derivative. This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by piperidine (B6355638) to yield Minoxidil. researchgate.netchemicalbook.comgoogle.com Although direct synthesis from this compound is not the standard reported method, the fundamental reactions highlight the importance of chloropyrimidine diamines in the synthesis of this important pharmaceutical product.

| Precursor (Related Isomer) | Key Reaction Steps | Final Product |

| 2,4-Diamino-6-chloropyrimidine | N-oxidation, Nucleophilic substitution with piperidine | Minoxidil |

Building Block for Pyrimidine-Based Compounds with Diverse Biological Activities

The utility of this compound extends beyond the specific therapeutic areas mentioned above. Its reactive nature makes it a versatile building block for the synthesis of a wide range of pyrimidine-based compounds with diverse biological activities. The adjacent amino groups can be readily cyclized with various electrophiles to form a five-membered imidazole ring, leading to the formation of purines.

This fundamental transformation opens the door to the synthesis of a vast library of purine derivatives. These derivatives can be screened for a multitude of biological activities, as the purine scaffold is a common motif in many endogenous molecules and drugs. By strategically choosing the cyclizing agent and subsequent modifications, chemists can fine-tune the properties of the resulting molecules to target specific biological pathways.

Synthesis of Anti-Tubercular Agents

The fight against tuberculosis has also benefited from the chemistry of chloropyrimidine diamines. Research has shown that derivatives of 2,4-diaminopyrimidine (B92962) can be used to synthesize potent anti-tubercular agents. nih.gov While this research focuses on the 2,4-isomer, the underlying principle of using a diaminopyrimidine core to construct molecules with activity against Mycobacterium tuberculosis is significant.

The synthesis of these anti-tubercular agents involves the modification of the pyrimidine ring to introduce various substituents that enhance the compound's efficacy and selectivity against the tuberculosis bacterium. For example, 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives have been synthesized from 2,4-diamino-6-chloropyrimidine and have shown promising anti-tubercular activity. nih.gov This highlights the potential of the diaminopyrimidine scaffold, including the 4,5-diamine isomer, in the development of new treatments for tuberculosis.

In Biochemical Research

In the field of biochemical research, this compound is primarily utilized as a foundational molecule for the synthesis of more complex heterocyclic compounds. Its structure is particularly amenable to building purine rings, which are of fundamental importance in numerous biological processes.

Studies Related to Nucleic Acid Chemistry

The most prominent application of this compound in nucleic acid chemistry is its role as a key starting material for the synthesis of purines and their analogues. Purines are one of the two main classes of nitrogenous bases found in DNA and RNA. The molecular architecture of this compound, specifically the presence of the two amino groups at the 4 and 5 positions of the pyrimidine ring, allows for the construction of the fused imidazole ring necessary to form the complete purine scaffold. researchgate.net

This synthetic pathway is a cornerstone of medicinal chemistry and biochemical studies, enabling researchers to create a diverse array of purine derivatives. The process typically involves the reaction of the 4,5-diaminopyrimidine (B145471) with a reagent that provides the final carbon atom needed to close the imidazole ring.

The chlorine atom at the 6-position of the pyrimidine ring is of particular strategic importance. It can be retained in the final purine product, yielding compounds like 6-chloropurine. patsnap.comgoogle.comgoogle.com 6-chloropurine itself is a crucial intermediate, as the chloro group can be readily displaced by various nucleophiles to introduce a wide range of functional groups at the 6-position, leading to the synthesis of numerous biologically active purine analogues. nih.gov This versatility allows for the systematic modification of the purine structure to investigate structure-activity relationships in studies of enzymes, receptors, and other biological targets.

Exploration of DNA and RNA Interactions

This compound is a pivotal precursor in the synthesis of purine analogs, which are instrumental in the study of nucleic acid interactions. pharmacyindia.co.in Its structural resemblance to natural purine bases allows the resulting analogs to interfere with nucleic acid synthesis, a key process in cell proliferation. pharmacyindia.co.in Researchers utilize this compound to create molecules that can probe the intricate interactions with DNA and RNA. For instance, it serves as a starting material for the synthesis of 6′-fluorinated-aristeromycin analogues, which are designed to act as dual-target antiviral compounds by inhibiting both viral RNA-dependent RNA polymerase (RdRp) and host cell S-adenosyl-L-homocysteine (SAH) hydrolase, thereby targeting the capping of viral RNA. acs.orgnih.gov

The synthesis process often involves a "base-build up" approach where the pyrimidine ring of this compound is used to construct the final purine structure. nih.gov This methodology has been successfully employed to create a variety of nucleoside analogues with potent antiviral activities against several RNA viruses, including coronaviruses and chikungunya virus. acs.orgnih.gov The exploration of these synthetic analogs provides valuable insights into the structure-activity relationships that govern their biological effects, aiding in the development of novel therapeutic agents that can modulate nucleic acid functions. pharmacyindia.co.inacs.org

In Material Science

The chemical reactivity and structural features of this compound make it a valuable component in the field of material science. chemimpex.com Its diamine and chloro functionalities allow it to be incorporated into larger molecular structures, leading to the development of materials with specific, tunable properties.

In polymer science, this compound can function as a monomer or a cross-linking agent. The presence of two amine groups allows for the formation of polymeric chains, such as polyamides, through condensation reactions. The chlorine atom provides a reactive site for further modifications, enabling the grafting of different functional groups onto the polymer backbone. This adaptability is crucial for creating functional polymers and coatings with tailored electronic and steric properties. Research in this area explores the synthesis of novel materials by leveraging the compound's versatile chemical nature. chemimpex.com

In Diagnostic Applications

The pyrimidine scaffold of this compound is a versatile platform for the construction of molecules used in medical diagnostics. googleapis.com Its ability to participate in various chemical reactions allows for the attachment of signaling moieties, which are essential for detection and imaging. google.com

This compound is a key intermediate in the synthesis of various diagnostic agents. googleapis.comatomfair.com It is used in the preparation of bifunctional compounds that can recruit specific proteins to E3 ubiquitin ligase for degradation, a process that can be monitored for diagnostic purposes. googleapis.com Furthermore, its derivatives are integral to the creation of compounds that can modulate mRNA splicing, offering potential as diagnostic markers or therapeutic agents. google.com The synthesis pathways often involve coupling the diamine with other molecules, such as carboxylic acids or aldehydes, to form more complex structures with specific binding properties. google.comgoogle.com

The development of advanced imaging techniques relies on the availability of effective contrast agents and molecular probes. This compound serves as a foundational structure for synthesizing such agents. For example, it can be incorporated into inhibitors of specific kinases, like Bruton's tyrosine kinase (Btk), which are implicated in various diseases. google.comamazonaws.com By modifying these inhibitors with imaging labels, researchers can develop probes to visualize the activity of these enzymes in vivo. This approach aids in the early detection and monitoring of oncological, neurological, and immunological disorders. google.com The versatility of this compound in chemical synthesis allows for the creation of a diverse range of molecules that can enhance the specificity and sensitivity of medical imaging technologies. google.com

Interactive Data Table: Research Applications

| Application Area | Specific Focus | Key Synthetic Role of this compound | Example Research Outcome |

| DNA/RNA Interactions | Antiviral Drug Development | Precursor for purine and nucleoside analogs | Synthesis of 6'-fluorinated-aristeromycin with potent anti-RNA virus activity acs.orgnih.gov |

| Material Science | Novel Polymers and Coatings | Monomer for creating functional polymers | Development of materials with tunable electronic and steric properties |

| Diagnostic Agents | Molecular Probes | Intermediate for complex diagnostic molecules | Synthesis of kinase inhibitors for potential use in disease detection google.comamazonaws.com |

| Imaging Techniques | Disease Detection | Scaffold for building imaging agents | Creation of compounds to improve mRNA splicing analysis google.com |

Future Directions and Emerging Research Areas

Green Chemistry Approaches in Synthesis

The synthesis of pyrimidine (B1678525) derivatives is increasingly benefiting from the principles of green chemistry, which focus on developing more environmentally benign and efficient chemical processes. Traditional methods for synthesizing compounds like 6-Chloropyrimidine-4,5-diamine often involve harsh reagents and generate significant waste. google.compatsnap.com Emerging research, however, is pivoting towards cleaner, catalyzed, and more sustainable synthetic routes.

Key green chemistry strategies being explored include:

Catalytic Methods : The use of catalysts is a cornerstone of green synthesis. For pyrimidine synthesis, various catalysts, including β-cyclodextrin, choline (B1196258) hydroxide, copper, and zinc chloride, have been employed to facilitate reactions under milder conditions and often in aqueous media. mdpi.comorganic-chemistry.orgrsc.org These methods offer advantages such as recyclability, low toxicity, and economic viability. mdpi.com For instance, copper-catalyzed reactions have been used for the [3+3] annulation of amidines with saturated ketones, providing an efficient pathway to pyrimidine derivatives. rsc.org

Ultrasound-Assisted Synthesis : Ultrasound irradiation has emerged as a powerful tool for accelerating chemical reactions, leading to shorter reaction times, higher yields, and improved energy efficiency in the synthesis of pyrimidines and their fused derivatives. nih.gov

Solvent-Free and Aqueous Reactions : Efforts are being made to replace volatile and hazardous organic solvents. An environmentally friendly approach for synthesizing 2-substituted-4,6-diaryl pyrimidines utilizes inorganic solid supports as both a catalyst and an energy transfer medium, eliminating the need for a solvent. researchgate.net

Multicomponent Reactions : One-pot, multicomponent reactions are being developed to synthesize highly functionalized pyrimidines, which streamline processes and reduce waste. mdpi.comorganic-chemistry.org A zinc chloride-catalyzed three-component coupling reaction, for example, allows for the single-step synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

These approaches represent a significant shift towards more sustainable manufacturing processes for pyrimidine-based compounds, reducing environmental impact while often improving efficiency.

Application of Machine Learning in Chemical Reactivity Prediction

Machine learning (ML) is revolutionizing organic chemistry by enabling the rapid prediction of chemical properties and reaction outcomes, a development that is highly relevant for compounds like this compound. rjptonline.orgneurips.cc By leveraging quantitative structure-property relationship (QSPR) models, researchers can forecast the chemical reactivity and biological activity of pyrimidine derivatives, thus accelerating the discovery and development process. researchgate.net

Recent applications of machine learning in this area include:

Predicting Reaction Outcomes : ML models are being trained to predict the products of chemical reactions without relying on predefined transformation patterns. neurips.cc These models can analyze the interactions between molecular orbitals to identify the most likely productive reactions from a vast number of possibilities. neurips.cc

Forecasting Chemical Properties : In the context of pyrimidines, ML algorithms have been successfully used to predict properties such as corrosion inhibition efficiency. researchgate.net A comparative study of 14 linear and 12 non-linear ML algorithms found that a bagging regressor model was highly accurate in predicting the corrosion inhibition efficiency of pyrimidine compounds, offering a fast and cost-effective alternative to traditional experimental methods. researchgate.net

Accelerating Drug Design : By predicting the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel pyrimidine derivatives, machine learning helps to prioritize which compounds to synthesize and test. semanticscholar.orgnih.gov This computational screening significantly reduces the time and resources required in the early stages of drug discovery.

| Algorithm Type | Specific Model | Predicted Property | Key Performance Metric (Example) | Reference |

|---|---|---|---|---|

| Non-linear | Bagging Regressor | Corrosion Inhibition Efficiency | Root Mean Square Error (RMSE) of 5.38 | researchgate.net |

| Linear | Linear Regression | Corrosion Inhibition Efficiency | R-Square of -0.62 | researchgate.net |

| Ensemble | Ranking Models | Reaction Productivity | 89.1% accuracy in top-ranking productive mechanisms | neurips.cc |

Exploration of New Derivatization Pathways

This compound is a valuable precursor for creating a wide array of more complex molecules, primarily purines and other fused heterocyclic systems. researchgate.netthieme-connect.de Research is continuously focused on discovering novel and efficient methods to modify its structure and introduce chemical diversity.

Synthesis of Purine (B94841) Analogs : The most common derivatization of 4,5-diaminopyrimidines is the Traube purine synthesis, which involves cyclization to form the fused imidazole (B134444) ring of the purine core. thieme-connect.de This is a versatile method for preparing purine itself and its derivatives. thieme-connect.de

Cross-Coupling Reactions : The chlorine atom at the 6-position is a reactive site suitable for cross-coupling reactions. The Suzuki cross-coupling reaction, for instance, has been employed to synthesize new pyrimidine derivatives by treating chloro-pyrimidine precursors with various arylboronic acids in the presence of a palladium catalyst. researchgate.netresearchgate.net This allows for the introduction of diverse aryl groups, significantly expanding the chemical space of accessible compounds.

Nucleophilic Substitution : The chloro group can be displaced by various nucleophiles. Reactions with O- and S-nucleophiles (like phenoxides and thiophenoxides) are well-established methods for creating new derivatives. biomedpharmajournal.org

Formation of Fused Heterocyclic Systems : Beyond purines, this compound and its analogs can be used to construct other fused ring systems. For example, condensation reactions with quinolinequinones can lead to the formation of novel azaphenothiazinones, which have shown promising antimicrobial activity. researchgate.net

These derivatization strategies are crucial for generating libraries of novel compounds that can be screened for various biological activities.

Development of Novel Biological Targets and Therapeutic Strategies

Derivatives of this compound are foundational to the development of new therapeutic agents due to the broad spectrum of biological activities exhibited by pyrimidine-based molecules. nih.govnih.gov The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide range of diseases. nih.govnih.gov

Emerging research is focused on identifying novel biological targets and developing new therapeutic strategies:

Anticancer Agents : Pyrimidine derivatives are being extensively investigated as anticancer agents that target various protein kinases. ekb.eg For example, diaminopyrimidine derivatives have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), a protein involved in tumor development. nih.gov Other derivatives target Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is over-activated in cancers like non-small cell lung cancer. ekb.eg

Anti-Inflammatory Drugs : Researchers are exploring pyrimidine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Certain derivatives have shown high selectivity for COX-2, comparable to the established drug meloxicam, suggesting their potential as anti-inflammatory agents with potentially fewer side effects than non-selective inhibitors. nih.gov

Antimicrobial Compounds : The pyrimidine core is being used to develop new agents to combat drug-resistant bacterial infections. gsconlinepress.com Novel derivatives have shown significant activity against various bacterial and fungal strains. researchgate.net

Antiviral and Other Therapeutic Areas : The structural versatility of pyrimidines allows them to be adapted for a wide range of other therapeutic applications, including antiviral, antimalarial, antioxidant, and antihypertensive agents. nih.govnih.gov

| Therapeutic Area | Biological Target | Example Derivative Class | Potential Application | Reference |

|---|---|---|---|---|

| Oncology | Focal Adhesion Kinase (FAK) | Diaminopyrimidine derivatives | Inhibition of tumor proliferation and migration | nih.gov |

| Oncology | EGFR Tyrosine Kinase | 2-Anilino-pyrimidine derivatives | Treatment of non-small cell lung cancer | ekb.eg |

| Inflammation | Cyclooxygenase-2 (COX-2) | Substituted pyrimidines | Selective anti-inflammatory drugs | nih.gov |

| Infectious Disease | Bacterial/Fungal enzymes | Azaphenothiazinones | Antimicrobial agents | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。